(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
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Overview
Description
Synthesis Analysis
The synthesis of a compound often involves reactions between specific reagents under controlled conditions1. The process can be monitored using techniques like liquid chromatography or nuclear magnetic resonance spectroscopy to ensure the correct product is formed1.Molecular Structure Analysis
The structure of a molecule can be determined using various spectroscopic methods, such as infrared spectroscopy, nuclear magnetic resonance, or X-ray crystallography2. These techniques provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule2.
Chemical Reactions Analysis
The reactivity of a compound is studied by observing its behavior when mixed with other chemicals under different conditions3. The products of these reactions can provide insights into the types of bonds in the molecule and their relative strengths3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of laboratory techniques67.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated against breast carcinoma cell lines, showing promising concentration-dependent inhibitory effects (Gomha, Salah, & Abdelhamid, 2014). Another study on 1,3-oxazole clubbed pyridyl-pyrazolines revealed high potency against various cancer cell lines, underscoring the potential of pyrazole-containing compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Applications
Pyrazole derivatives have also been identified as effective antimicrobial agents. The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines showed notable in vitro antibacterial and antifungal activities, which could contribute to overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Pyrazole derivatives are also explored for their potential in corrosion inhibition. A study on pyranopyrazole derivatives for mild steel in HCl solution demonstrated high inhibition efficiency, indicating their potential as corrosion inhibitors (Yadav, Gope, Kumari, & Yadav, 2016).
Structural Characterization and Material Science
Research into pyrazole derivatives extends into material science, where their structural characterization provides insights into their physicochemical properties and potential applications. For example, the synthesis and structural characterization of isostructural 4-aryl-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles offer valuable data for designing new materials and drugs (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety And Hazards
The safety and potential hazards associated with a compound are typically determined through toxicological studies. These can include in vitro tests, animal studies, and, in some cases, clinical trials8910.
Future Directions
The future directions for research on a specific compound will depend on the current state of knowledge about the compound. This could include further studies to fully understand its mechanism of action, development of methods to synthesize it more efficiently, or exploration of its potential applications111213.
properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZODRIJDCCPY-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC=C(C=C2)Cl)N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC=C(C=C2)Cl)/N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
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